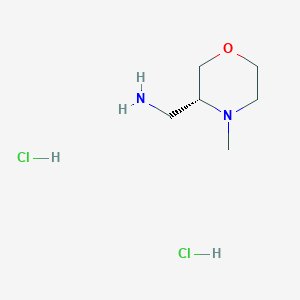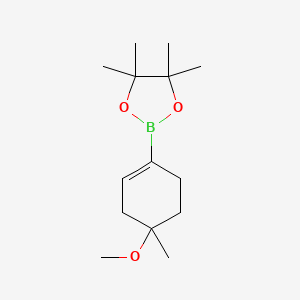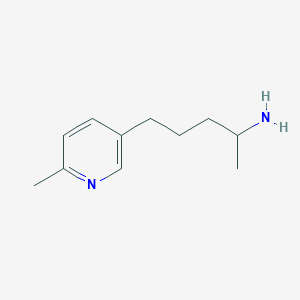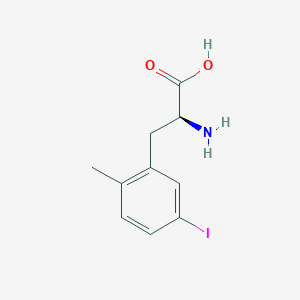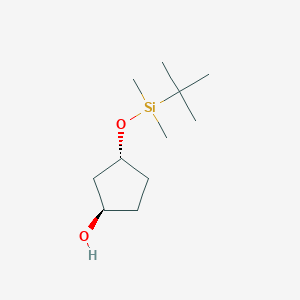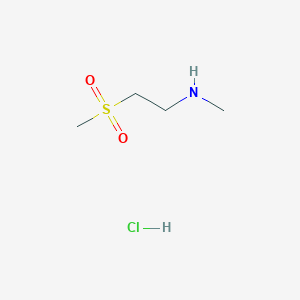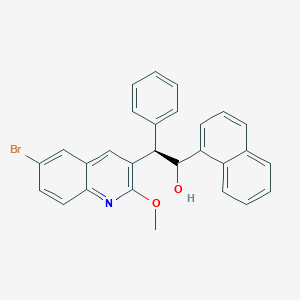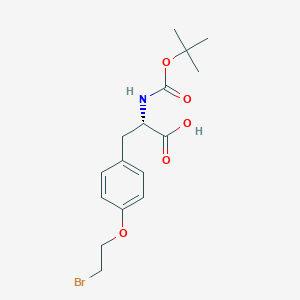
N-Boc-O-(2-bromoethyl)-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-O-(2-bromoethyl)-L-tyrosine is a derivative of the amino acid tyrosine, where the hydroxyl group of the tyrosine is protected by a tert-butoxycarbonyl (Boc) group, and the ethyl side chain is brominated. This compound is often used in organic synthesis and peptide chemistry due to its unique reactivity and protective groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-O-(2-bromoethyl)-L-tyrosine typically involves multiple steps:
Protection of the Amino Group: The amino group of L-tyrosine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .
化学反应分析
Types of Reactions
N-Boc-O-(2-bromoethyl)-L-tyrosine undergoes several types of chemical reactions:
Substitution Reactions: The bromoethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new carbon-nitrogen or carbon-sulfur bonds.
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in solvents like dimethylformamide (DMF) or acetonitrile (MeCN).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol (MeOH).
Major Products
Substitution: Products depend on the nucleophile used, such as azidoethyl-tyrosine or thioethyl-tyrosine derivatives.
Deprotection: Free amine derivatives of tyrosine.
科学研究应用
N-Boc-O-(2-bromoethyl)-L-tyrosine has various applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins, especially in solid-phase peptide synthesis (SPPS).
Medicinal Chemistry: Employed in the design and synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Bioconjugation: Utilized in the modification of biomolecules for imaging or therapeutic purposes.
作用机制
The mechanism of action of N-Boc-O-(2-bromoethyl)-L-tyrosine primarily involves its reactivity due to the bromoethyl group and the Boc-protected amino group. The bromoethyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with various nucleophiles. The Boc group serves as a protective group that can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions .
属性
IUPAC Name |
(2S)-3-[4-(2-bromoethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO5/c1-16(2,3)23-15(21)18-13(14(19)20)10-11-4-6-12(7-5-11)22-9-8-17/h4-7,13H,8-10H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTNEVSFAOHNIM-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCBr)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCBr)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B8098058.png)
![5-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B8098063.png)
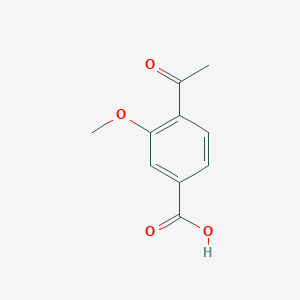
![2-[[4-(Boc-amino)methyl]phenoxy]acetic acid](/img/structure/B8098080.png)
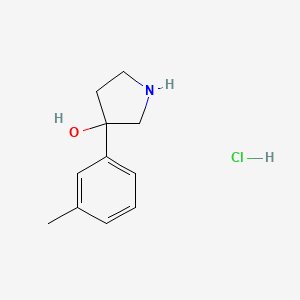
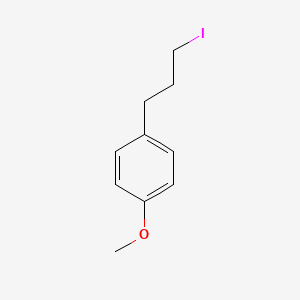
![Benzo[d]isoxazole-4-boronic acid pinacol ester](/img/structure/B8098102.png)
